N-(Oxetan-3-yl)piperidin-4-amine

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

For drug discovery programs targeting kinases like GSK-3β or DLK, specify N-(Oxetan-3-yl)piperidin-4-amine (CAS 1349716-31-9). Its oxetane ring lowers LogD by ~1 unit and reduces the adjacent amine pKa by up to 1.5 units vs. gem-dimethyl analogs, enhancing solubility and metabolic stability. The 2 HBD count and free primary amine enable sequential SAR exploration and bioconjugation. Do not substitute with the regioisomer 1-(oxetan-3-yl)piperidin-4-amine (CAS 1228948-07-9), which has different LogP and HBD profiles, to ensure reproducible ADME and target engagement data.

Molecular Formula C8H16N2O
Molecular Weight 156.23
CAS No. 1349716-31-9
Cat. No. B3027609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Oxetan-3-yl)piperidin-4-amine
CAS1349716-31-9
Molecular FormulaC8H16N2O
Molecular Weight156.23
Structural Identifiers
SMILESC1CNCCC1NC2COC2
InChIInChI=1S/C8H16N2O/c1-3-9-4-2-7(1)10-8-5-11-6-8/h7-10H,1-6H2
InChIKeyPMMYTYCNLMSWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Oxetan-3-yl)piperidin-4-amine (CAS 1349716-31-9) for Medicinal Chemistry Procurement: Baseline Properties and Differentiation Potential


N-(Oxetan-3-yl)piperidin-4-amine (CAS 1349716-31-9) is a bifunctional heterocyclic building block comprising a piperidin-4-amine core linked via a secondary amine to an oxetan-3-yl ring. With a molecular formula C8H16N2O and molecular weight 156.23 g/mol, it combines the conformational rigidity and basicity of a piperidine with the unique physicochemical properties of the oxetane ring. The oxetane motif confers enhanced polarity, three-dimensionality, and a predictable capacity to modulate lipophilicity and metabolic stability, making this compound a valuable fragment for drug discovery programs targeting kinase inhibition or requiring fine-tuned ADME profiles. [1]

Why N-(Oxetan-3-yl)piperidin-4-amine (CAS 1349716-31-9) Cannot Be Simply Substituted by Its Regioisomer or Unmodified Piperidine Analogs


The substitution pattern and the presence of the oxetane ring critically dictate the compound's physicochemical and biological properties. Simple replacement with 1-(oxetan-3-yl)piperidin-4-amine (CAS 1228948-07-9) results in a different LogP value and hydrogen-bond donor count, altering permeability and solubility. [1] Substitution with an unmodified piperidine or a gem-dimethyl analog eliminates the oxetane's profound ability to lower LogD by approximately 1 unit relative to a gem-dimethyl group and reduce the pKa of the adjacent amine by up to 1.5 units. [2] This directly impacts aqueous solubility and metabolic stability, which are key to the compound's utility. Consequently, procurement decisions must consider the specific isomer and oxetane moiety to ensure the intended biological and ADME outcomes. [1]

Quantitative Differentiation Evidence for N-(Oxetan-3-yl)piperidin-4-amine (CAS 1349716-31-9) vs. Key Comparators


Lipophilicity (LogP) Differentiation from Regioisomer 1-(Oxetan-3-yl)piperidin-4-amine

N-(Oxetan-3-yl)piperidin-4-amine exhibits a calculated LogP of -0.2732, which is distinct from its regioisomer 1-(oxetan-3-yl)piperidin-4-amine (CAS 1228948-07-9) that has a calculated LogP of -0.1917. This difference of ~0.08 LogP units, while small, reflects a measurable change in lipophilicity arising from the different substitution pattern (secondary amine vs. tertiary amine on the piperidine ring). Such changes can significantly impact membrane permeability and off-target binding in a medicinal chemistry context. [1]

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

Hydrogen-Bond Donor Count Advantage for Enhanced Solubility and Target Engagement

N-(Oxetan-3-yl)piperidin-4-amine possesses two hydrogen-bond donor groups (HBDs), derived from its secondary amine (NH) and primary amine (NH2) moieties. In contrast, its regioisomer 1-(oxetan-3-yl)piperidin-4-amine has only one HBD (the primary amine). The additional HBD in the target compound can enhance aqueous solubility and provide an additional point for specific hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions), which is a key advantage in fragment-based drug design. [1]

Medicinal Chemistry Solubility Optimization Fragment-Based Drug Discovery

Class-Level Aqueous Solubility Enhancement Compared to Gem-Dimethyl Analogs

For compounds containing an oxetane ring, the substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, as established in class-level analyses. [1][2] While direct solubility data for N-(Oxetan-3-yl)piperidin-4-amine is not available, this class-level inference strongly supports its superior solubility profile compared to hypothetical gem-dimethyl piperidine analogs, which lack the polar, electron-withdrawing oxygen atom of the oxetane ring.

Drug Formulation ADME Optimization Bioavailability Enhancement

Class-Level Metabolic Stability Improvement from Oxetane Substitution

The incorporation of an oxetane ring in place of a gem-dimethyl group is known to reduce the rate of metabolic degradation in most cases, as demonstrated by class-level studies. [1][2] For N-(Oxetan-3-yl)piperidin-4-amine, the electron-withdrawing nature of the oxetane's oxygen atom reduces the basicity (pKa) of the adjacent piperidine nitrogen, which can disfavor protonation required for binding to certain cytochrome P450 (CYP) isoforms, thereby decreasing oxidative metabolism. While no direct metabolic stability data exists for this specific compound, the class-level evidence strongly suggests a metabolic stability advantage over non-oxetane-containing piperidine analogs. [1]

Drug Metabolism ADME Optimization Lead Optimization

pKa Modulation Effect of Oxetane on Adjacent Piperidine Nitrogen

The electron-withdrawing nature of the oxetane ring's oxygen atom reduces the pKa of nearby amine groups. For the related compound 1-(oxetan-3-yl)piperidin-4-amine, the predicted pKa of the piperidine nitrogen is 10.37 ± 0.20, which is significantly lower than unsubstituted piperidine (pKa ~11.2). While direct pKa data for N-(Oxetan-3-yl)piperidin-4-amine is not available, this class-level modulation is expected to apply, resulting in a reduced basicity of the secondary amine. This pKa shift can impact the compound's ionization state at physiological pH, influencing membrane permeability and target binding. [1]

Physicochemical Property Optimization Drug Design Ionization State Control

Synthetic Utility as a Versatile Building Block for Kinase Inhibitor Elaboration

N-(Oxetan-3-yl)piperidin-4-amine serves as a key intermediate in the synthesis of pharmacologically relevant molecules, including kinase inhibitors. The compound provides two distinct reactive amine handles: a secondary amine for coupling with advanced fragments and a primary amine for further functionalization. This dual functionality enables efficient and regioselective elaboration, a feature not shared by its regioisomer 1-(oxetan-3-yl)piperidin-4-amine, which contains only a single primary amine site. The target compound has been utilized as a building block in the synthesis of DLK (dual leucine zipper kinase) inhibitors, as evidenced by PDB entries 5VO2 and 5CEQ, where the oxetane-piperidine motif is a key structural element. [1][2]

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Synthesis

Optimal Research and Procurement Scenarios for N-(Oxetan-3-yl)piperidin-4-amine (CAS 1349716-31-9)


Medicinal Chemistry: Fragment-Based Drug Discovery for Kinase Targets

N-(Oxetan-3-yl)piperidin-4-amine is an ideal fragment for hit identification against kinases such as GSK-3β and DLK (MAP3K12). Its calculated LogP of -0.2732 and two HBDs suggest favorable aqueous solubility and the capacity for specific hydrogen-bonding interactions in the ATP-binding pocket. The oxetane ring provides a polar, three-dimensional isostere that can replace metabolically labile gem-dimethyl groups, thereby enhancing metabolic stability and reducing lipophilicity in lead optimization programs. [1]

Lead Optimization: Fine-Tuning ADME Properties of Advanced Leads

In hit-to-lead and lead optimization stages, this compound can be elaborated to modulate the ADME profile of a candidate molecule. The oxetane ring's ability to lower LogD and pKa of the adjacent amine (predicted ΔpKa ~ -0.8 relative to piperidine) can be exploited to reduce CYP-mediated metabolism and mitigate hERG liability. The dual amine handles (secondary NH and primary NH2) enable sequential functionalization, allowing medicinal chemists to efficiently explore structure-activity relationships (SAR) around the piperidine core while maintaining the beneficial physicochemical properties conferred by the oxetane.

Chemical Biology: Synthesis of Target Engagement Probes

The primary amine functionality of N-(Oxetan-3-yl)piperidin-4-amine offers a convenient handle for bioconjugation, enabling the attachment of fluorescent dyes, biotin tags, or photoaffinity labels. This is particularly valuable for generating target engagement probes to validate the intracellular binding of kinase inhibitors derived from this scaffold. The oxetane motif further contributes to improved cellular permeability and reduced non-specific binding compared to more lipophilic alternatives, enhancing the quality of chemical biology data.

Academic and Industrial Procurement: Ensuring Correct Isomer for Reproducible Results

Procurement of N-(Oxetan-3-yl)piperidin-4-amine (CAS 1349716-31-9) over its regioisomer 1-(oxetan-3-yl)piperidin-4-amine (CAS 1228948-07-9) is critical for experimental reproducibility. The two isomers differ measurably in calculated LogP (-0.2732 vs. -0.1917) and in the number of hydrogen-bond donors (2 vs. 1). Substituting one isomer for the other can lead to divergent solubility, permeability, and target binding outcomes, potentially confounding SAR studies or derailing lead optimization campaigns. Therefore, specifying the exact CAS number and verifying structural identity upon receipt is paramount for scientific rigor. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Oxetan-3-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.